molecular formula C22H15F5N4O B3516993 7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3516993
M. Wt: 446.4 g/mol
InChI Key: FKZMKULYQWDNEF-UHFFFAOYSA-N
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Description

The compound “7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that have been extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines is based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the substituents at various positions on the ring. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are largely influenced by the substituents on the ring. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by the substituents on the ring. They have tunable photophysical properties . Unfortunately, specific information about the physical and chemical properties of “this compound” was not found in the retrieved papers.

Future Directions

The future directions for research on “7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” and similar compounds could include further exploration of their biological activity, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

Properties

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F5N4O/c23-19(24)18-10-17(13-6-2-1-3-7-13)30-20-15(12-29-31(18)20)21(32)28-11-14-8-4-5-9-16(14)22(25,26)27/h1-10,12,19H,11H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMKULYQWDNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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